L-Glutamine 7-amido-4-methylcoumarin hydrobromide
Overview
Description
Mechanism of Action
Target of Action
L-Glutamine 7-amido-4-methylcoumarin hydrobromide primarily targets gamma-glutamyltransferase (GGT) and aminopeptidase A . These enzymes play crucial roles in protein metabolism and regulation of glutathione levels, which are essential for cellular detoxification processes.
Mode of Action
This compound acts as a fluorogenic substrate for these enzymes . When cleaved by the enzymes, it releases a blue fluorescent solution , which can be easily detected, making it useful for the detection, differentiation, or characterization of these enzymes .
Result of Action
The cleavage of this compound by the target enzymes results in the release of a blue fluorescent solution . This fluorescence can be used to quantify the activity of the enzymes, providing valuable information about their function in various physiological and pathological processes.
Biochemical Analysis
Biochemical Properties
L-Glutamine 7-amido-4-methylcoumarin hydrobromide is known to be a substrate for aminopeptidase A . In the gamma-glutamyl transferase assay, the substrate cleaves to yield a blue fluorescent solution .
Cellular Effects
Given its role as a substrate for aminopeptidase A, it may influence cellular processes related to protein degradation and turnover .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aminopeptidase A. This enzyme cleaves the substrate, resulting in the release of a blue fluorescent solution .
Preparation Methods
The synthesis of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves the coupling of L-glutamine with 7-amido-4-methylcoumarin, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
L-Glutamine 7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Glutamine 7-amido-4-methylcoumarin hydrobromide has a wide range of scientific research applications:
Comparison with Similar Compounds
L-Glutamine 7-amido-4-methylcoumarin hydrobromide is unique due to its specific structure and application as a fluorogenic substrate. Similar compounds include:
L-Leucine 7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.
L-Glutamic acid γ-(7-amido-4-methylcoumarin): Used for detecting gamma-glutamyltransferase activity.
L-Arginine 7-amido-4-methylcoumarin hydrochloride: Employed in protease assays. These compounds share similar applications but differ in their specific amino acid components and enzyme targets, highlighting the uniqueness of this compound in its specific research applications.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4.BrH/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19;/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21);1H/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWUIOKXPHJVKI-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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